Duocarmycin sa
Overview
Description
Duocarmycin SA is a highly potent antitumor antibiotic that belongs to the duocarmycin family of compounds. These compounds are known for their ability to alkylate DNA, leading to the disruption of DNA architecture and ultimately causing cell death.
Mechanism of Action
Target of Action
Duocarmycin SA primarily targets DNA , specifically the AT-rich sequences . It binds to the minor groove of DNA, which is a crucial step in its mechanism of action .
Mode of Action
This compound is an irreversible DNA alkylator . After binding to the minor groove of DNA, the reactivity of the cyclopropane in this compound is significantly enhanced. This leads to a reaction with adenine-N3 to form a covalent bond, which subsequently causes irreversible alkylation of DNA .
Biochemical Pathways
The primary biochemical pathway affected by this compound is DNA alkylation. The compound’s interaction with DNA leads to the formation of covalent bonds, which can disrupt the normal functioning of DNA and lead to cell death . The site-selectivity of DNA alkylation depends on structural features and stereochemistry .
Pharmacokinetics
It’s known that this compound has been used in the development of prodrugs and antibody-drug conjugates for directed cancer therapy , which suggests that modifications to the compound can influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of this compound’s action is cytotoxicity, making it an extremely potent cytotoxic agent . Its ability to alkylate DNA leads to disruptions in normal cellular processes, ultimately leading to cell death . It has shown synergistic cytotoxicity against glioblastoma multiforme (GBM) cells when combined with proton radiation in vitro .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity is enhanced after binding to the minor groove of DNA . . It’s worth noting that this compound has been used in the development of prodrugs and antibody-drug conjugates , which can be designed to be activated or released in specific environments, such as the acidic environment of a tumor.
Biochemical Analysis
Biochemical Properties
Duocarmycin SA is an extremely potent cytotoxic agent capable of inducing a sequence-selective alkylation of duplex DNA . It demonstrates synergistic cytotoxicity against glioblastoma multiforme (GBM) cells treated with proton radiation in vitro . The site-selectivity of DNA alkylation depends on structural features and stereochemistry .
Cellular Effects
This compound has been shown to reduce proliferation and increase apoptosis in acute myeloid leukemia cells in vitro . It induces DNA double-strand breaks, induces cell cycle arrest at the G2M phase, reduces proliferation, and increases apoptosis in these cells .
Molecular Mechanism
The molecular mechanism of this compound involves irreversible DNA alkylation that occurs after the compound docks in the minor groove of the DNA . This alkylation disrupts the nucleic acid architecture, which eventually leads to cell death .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not extensively documented, it has been reported that this compound showed a significant increase in lifespan when administered to mice transplanted with murine lymphocytic leukemia .
Preparation Methods
The synthesis of Duocarmycin SA involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of the cyclopropapyrroloindole core, which is crucial for the DNA-alkylating activity of the compound. This core is typically synthesized through a series of reactions involving cyclization, oxidation, and functional group transformations .
Industrial production methods for this compound are less commonly reported, but they generally follow similar synthetic routes as those used in laboratory settings. The key challenge in industrial production is to achieve high yields and purity while maintaining the structural integrity of the compound.
Chemical Reactions Analysis
Duocarmycin SA undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are involved in the synthesis and modification of the compound, particularly in the formation of the cyclopropapyrroloindole core
Substitution: Various substitution reactions are used to introduce functional groups that enhance the compound’s DNA-binding affinity and cytotoxicity
Common reagents and conditions used in these reactions include copper iodide, cesium acetate, and dimethyl sulfoxide (DMSO) for cyclization and oxidation steps . The major products formed from these reactions are intermediates that lead to the final structure of this compound.
Scientific Research Applications
Duocarmycin SA has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Comparison with Similar Compounds
Duocarmycin SA is part of a family of compounds that includes Duocarmycin A, CC-1065, and Yatakemycin. These compounds share a similar mechanism of action, involving DNA alkylation and disruption of DNA architecture . this compound is unique in its structural features and potency. For example, Yatakemycin exhibits the most potent cytotoxicity among this class of compounds, but this compound is notable for its specific DNA-binding affinity and sequence selectivity .
Similar compounds include:
- Duocarmycin A
- CC-1065
- Yatakemycin
Each of these compounds has been studied for their potential therapeutic applications and unique structural characteristics .
Properties
IUPAC Name |
methyl (1R,12S)-7-oxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O7/c1-32-17-6-11-5-14(26-19(11)22(34-3)21(17)33-2)23(30)28-10-12-9-25(12)13-7-15(24(31)35-4)27-20(13)16(29)8-18(25)28/h5-8,12,26-27H,9-10H2,1-4H3/t12-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNATVDKACXKTF-XELLLNAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC4CC45C3=CC(=O)C6=C5C=C(N6)C(=O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3C[C@H]4C[C@@]45C3=CC(=O)C6=C5C=C(N6)C(=O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926663 | |
Record name | Duocarmycin SA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130288-24-3 | |
Record name | (+)-Duocarmycin SA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130288-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Duocarmycin SA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130288243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Duocarmycin SA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does duocarmycin SA interact with DNA?
A1: this compound binds to the minor groove of double-stranded DNA with a preference for adenine-thymine (AT) rich sequences. [, , , ] This binding event is non-covalent and driven by hydrophobic interactions and shape complementarity. [, , ] Subsequently, the activated cyclopropane ring of this compound undergoes a stereoelectronically controlled nucleophilic attack by the N3 atom of adenine, forming a covalent bond. [, , ]
Q2: What are the downstream effects of this compound binding to DNA?
A2: The covalent binding of this compound to adenine N3 in the minor groove significantly distorts the DNA helix. [, , ] This distortion inhibits essential cellular processes like DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in affected cells. [, , , ]
Q3: Is the DNA binding of this compound reversible?
A4: While the initial non-covalent binding of this compound to DNA is reversible, the subsequent alkylation reaction is essentially irreversible, leading to the formation of stable DNA adducts. [, ]
Q4: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C26H27N3O8. It has a molecular weight of 509.51 g/mol. [, ]
Q5: Is there any spectroscopic data available for this compound?
A6: Yes, this compound has been extensively characterized by various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H NMR, has been crucial in determining its three-dimensional structure, especially when complexed with DNA. [, ] Other techniques like UV-Vis spectroscopy and mass spectrometry (MS) have been employed for its identification and quantification. [, ]
Q6: Is this compound stable under physiological conditions?
A7: this compound exhibits remarkable stability under physiological conditions, particularly compared to other members of the CC-1065 and duocarmycin families. [, ] This stability is attributed to the electron-withdrawing effect of the C6 methoxycarbonyl group, which stabilizes the reactive cyclopropane ring. [, ]
Q7: How does the stability of this compound influence its biological activity?
A8: The enhanced stability of this compound translates to higher potency compared to less stable analogues. [, ] This is because a more stable alkylating subunit has a higher probability of reaching its DNA target intact and reacting before undergoing degradation or premature activation. [, ]
Q8: Have computational methods been used to study this compound-DNA interactions?
A10: Yes, molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) calculations have been used to investigate this compound binding to DNA. [] These studies have provided insights into the structural features responsible for the drug's sequence selectivity and the potential catalytic role of DNA in the alkylation process. []
Q9: How do modifications to the alkylation subunit of this compound affect its activity?
A11: Modifications impacting the stability of the cyclopropane ring, such as changing the C6 substituent or replacing the pyrrole ring, significantly alter the reactivity and consequently the cytotoxic potency of this compound analogs. [, , , ]
Q10: What is the role of the trimethoxyindole moiety in this compound?
A12: The trimethoxyindole moiety of this compound plays a crucial role in its DNA binding affinity and sequence selectivity. [, ] Modifications to this region, like removing the methoxy groups, can impact both the binding affinity and the alkylation efficiency of the drug. []
Q11: What are "reversed" and "sandwiched" analogs of this compound, and what do they reveal about its DNA alkylation mechanism?
A13: "Reversed" and "sandwiched" analogs are synthetically modified versions of this compound where the orientation of the alkylation and DNA binding subunits is altered. [] These analogs have been crucial in confirming the non-covalent binding model and identifying the critical features responsible for the sequence-selective alkylation of DNA by this compound. []
Q12: What are the known toxicological concerns associated with this compound?
A15: Despite its potent antitumor activity, this compound exhibits significant toxicity, limiting its clinical application. [, , ] This toxicity stems from its non-specific DNA alkylation, which can affect both healthy and cancerous cells. [, ]
Q13: What safety measures are essential when handling this compound?
A16: Due to its potent cytotoxicity, this compound should be handled with extreme caution in a well-ventilated laboratory setting, utilizing appropriate personal protective equipment to prevent inhalation, ingestion, or skin contact. [] Specific safety data sheets should always be consulted before handling the compound. []
Q14: What is the relationship between the reactivity of this compound and its cytotoxic potency?
A18: A general trend observed within the duocarmycin family suggests a parabolic relationship between the reactivity of the alkylation subunit and the cytotoxic potency of the molecule. [] Compounds with intermediate reactivity tend to display the highest potency, balancing the need for sufficient stability to reach the DNA target and adequate reactivity for effective alkylation. [, ]
Q15: What in vitro assays are commonly used to evaluate the efficacy of this compound and its analogs?
A19: Cytotoxicity assays, such as the MTT assay, are frequently employed to assess the potency of this compound analogs against various cancer cell lines. [, , ] DNA alkylation assays, including those utilizing oligonucleotides or plasmid DNA, provide insights into the sequence selectivity and efficiency of the alkylation reaction. [, , ]
Q16: What are some promising strategies for targeted delivery of this compound?
A23: Antibody-drug conjugates (ADCs) are being actively explored as a targeted delivery strategy for this compound. [] By conjugating the drug to an antibody specific for a tumor-associated antigen, researchers aim to deliver this compound specifically to cancer cells, sparing healthy tissues and minimizing systemic toxicity. [, ]
Q17: What is the role of carboxyl esterase in the activity of KW-2189, a this compound analog?
A24: KW-2189 is a prodrug that requires activation by intracellular carboxyl esterase to release the active this compound analog, DU-86. [] Therefore, the level of carboxyl esterase activity in cancer cells can significantly influence their sensitivity to KW-2189. [] This highlights the importance of considering the tumor microenvironment and cellular enzyme activity when designing and evaluating this compound-based therapies. []
Q18: What analytical techniques are used to characterize and quantify this compound?
A25: High-performance liquid chromatography (HPLC) coupled with UV-Vis detection or mass spectrometry (MS) is routinely used for the separation, identification, and quantification of this compound and its analogs. [, , ] NMR spectroscopy, particularly 1H NMR, plays a critical role in structural elucidation and studying drug-DNA interactions. [, ]
Q19: When was this compound discovered and what are the key milestones in its research history?
A27: this compound was first isolated from Streptomyces sp. in the early 1990s, along with other members of the duocarmycin family. [] Its discovery marked a significant development in the field of antitumor antibiotics due to its unprecedented potency. [, ] Subsequent research has focused on understanding its unique mechanism of action, structure-activity relationships, and exploring strategies to overcome its toxicity and improve its therapeutic index. [, , , , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.